2-Phenylethyl carbonochloridate
Overview
Description
2-Phenylethyl carbonochloridate, also known as chlorocarbonic acid phenethyl ester, is an organic compound with the molecular formula C9H9ClO2. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the carbonochloridate functional group, which makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethyl carbonochloridate can be synthesized through the reaction of 2-phenylethanol with phosgene. The reaction is typically carried out in an inert solvent such as diethyl ether or toluene, and at low temperatures to control the reactivity of phosgene. The general reaction scheme is as follows:
C6H5CH2CH2OH+COCl2→C6H5CH2CH2OCOCl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-phenylethanol and hydrochloric acid.
Reduction: The compound can be reduced to 2-phenylethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-Phenylethanol: Formed through hydrolysis or reduction reactions.
Scientific Research Applications
2-Phenylethyl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of esters, amides, and other derivatives.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: As a precursor for the preparation of polymers and other advanced materials.
Biochemistry: In the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 2-Phenylethyl carbonochloridate involves the reactivity of the carbonochloridate group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.
Comparison with Similar Compounds
Similar Compounds
Phenethyl chloroformate: Similar in structure but with different reactivity due to the presence of the chloroformate group.
Benzyl chloroformate: Another related compound with a benzyl group instead of a phenethyl group.
Methyl chloroformate: A simpler compound with a methyl group instead of a phenethyl group.
Uniqueness
2-Phenylethyl carbonochloridate is unique due to its specific reactivity profile and the presence of the phenethyl group, which imparts different physical and chemical properties compared to other chloroformates. This makes it particularly useful in the synthesis of specific organic compounds and intermediates.
Properties
IUPAC Name |
2-phenylethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULSTMKCYRQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579531 | |
Record name | 2-Phenylethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57913-41-4 | |
Record name | 2-Phenylethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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